

# what is the molecular target of RP-1664

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RP-1664   |           |
| Cat. No.:            | B15604405 | Get Quote |

An In-Depth Technical Guide to **RP-1664**: A First-in-Class PLK4 Inhibitor for Precision Oncology

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

RP-1664 is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2][3][4] Developed by Repare Therapeutics, RP-1664 is engineered to exploit the synthetic lethal relationship between PLK4 inhibition and the amplification or overexpression of the TRIM37 gene, a genetic alteration found in a range of solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and a high percentage of high-grade neuroblastomas.[2][3][5] Preclinical data demonstrate that RP-1664 induces potent, single-agent anti-tumor activity in TRIM37-high cancer models, both in vitro and in vivo.[2][5][6] The compound is currently being evaluated in a Phase 1 clinical trial (LIONS, NCT06232408) for the treatment of advanced solid tumors harboring TRIM37 alterations.[5][7] This guide provides a comprehensive overview of the molecular target, mechanism of action, preclinical data, and experimental methodologies related to RP-1664.

# **Molecular Target: Polo-like Kinase 4 (PLK4)**

The designated molecular target of **RP-1664** is Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[8][9][10] Centrosomes, which are composed of two centrioles surrounded by pericentriolar material (PCM), are the primary microtubule-organizing centers in animal cells



and are essential for the formation of the bipolar mitotic spindle, ensuring proper chromosome segregation.

PLK4's activity is tightly regulated to ensure that each cell forms exactly two centrosomes per cell cycle.[7] Dysregulation of PLK4 can lead to an abnormal number of centrosomes, a hallmark of many cancers that contributes to genomic instability.[11]

# Mechanism of Action: Synthetic Lethality with TRIM37

**RP-1664**'s therapeutic strategy is rooted in the principle of synthetic lethality. It is specifically designed to be effective in tumors that have an amplification or overexpression of the Tripartite Motif-Containing Protein 37 (TRIM37) gene.[2][4][5]

The mechanism can be summarized as follows:

- Role of TRIM37: TRIM37 is an E3 ubiquitin ligase that negatively regulates the stability of several PCM components.[7][9] In tumors with high levels of TRIM37, the PCM is compromised.[7][9]
- Cellular Dependence: These TRIM37-high cells become critically dependent on centrioles for successful cell division and mitotic spindle formation.[3][5]
- Impact of PLK4 Inhibition: By selectively inhibiting PLK4, RP-1664 prevents new centriole biogenesis.[3][5]
- Synthetic Lethal Outcome: In TRIM37-high cancer cells, the dual insult of a compromised PCM (due to high TRIM37) and the inability to form new centrioles (due to PLK4 inhibition by RP-1664) leads to mitotic catastrophe and selective cancer cell death.[3][7] Normal cells, with functional PCM, can tolerate the loss of centrioles and are therefore less sensitive to PLK4 inhibition.

This targeted approach offers a precision oncology strategy for patients whose tumors carry the TRIM37 biomarker.[2]

**Caption:** Signaling pathway of **RP-1664**'s synthetic lethal action.



# Preclinical Data In Vitro Activity

**RP-1664** has demonstrated potent and selective inhibition of PLK4 in biochemical and cell-based assays.[9][10] In vitro, cell lines with high levels of TRIM37 show significantly greater sensitivity to **RP-1664** compared to those without TRIM37 amplification, confirming the synthetic lethal phenotype.[9][10]

Studies in neuroblastoma (NBL) cell lines, which frequently exhibit 17q gain (the chromosomal region containing TRIM37), showed robust sensitivity to **RP-1664**, with IC50 values in the nanomolar range.[7]

Table 1: In Vitro Cell Viability (IC50) of RP-1664 in Neuroblastoma Cell Lines

| Cell Line         | RP-1664 IC50 (nM) | TRIM37/17q Status |
|-------------------|-------------------|-------------------|
| Various NBL lines | Nanomolar range   | 17q gain          |

(Note: Specific IC50 values for a broad panel of cell lines are detailed in preclinical publications and presentations. The data indicates a consistent nanomolar potency in sensitive lines.)[7]

Pharmacodynamic studies in cells treated with **RP-1664** show the expected on-target effects, including:

- Loss of centrioles.[9][10]
- Accumulation of PLK4 protein, as inhibition prevents its degradation.[7][9][10]
- Induction of p21, a cell cycle inhibitor, consistent with mitotic disruption.[9][10]

# **In Vivo Efficacy**

In multiple preclinical xenograft models of solid tumors with TRIM37 amplification, including breast cancer and neuroblastoma, orally administered **RP-1664** has shown profound, dosedependent anti-tumor activity.[2][6][9]

Reported outcomes include:



- Tumor growth inhibition exceeding 80%.[9][10]
- Sustained tumor regressions in multiple cell-derived and patient-derived xenograft (PDX)
   models.[9][10]
- Efficacy was demonstrated to correlate well with the extent of drug exposure (AUC).[9][10]

Table 2: Summary of In Vivo Preclinical Efficacy

| Tumor Model Type           | Genetic Marker | RP-1664 Outcome                           | Reference |
|----------------------------|----------------|-------------------------------------------|-----------|
| Breast Cancer<br>Xenograft | TRIM37-high    | >80% TGI,<br>sustained<br>regressions     | [9][10]   |
| Neuroblastoma<br>Xenograft | TRIM37-high    | Deep tumor growth inhibition, regressions | [3][5]    |

| NSCLC Xenograft | TRIM37-high | Robust monotherapy activity |[2][6] |

## **Selectivity and Pharmacokinetics**

**RP-1664** was developed through structure-based optimization of a precursor molecule, centrinone B, to improve metabolic stability and oral bioavailability.[1] Kinome profiling has demonstrated that **RP-1664** has exquisite selectivity for PLK4 over related kinases, including Aurora A/B and PLK1.[12] The compound possesses an excellent pharmacokinetic profile in preclinical species, suitable for oral administration.[1]

# Experimental Protocols & Workflows Cell Viability and IC50 Determination

The anti-proliferative effect of **RP-1664** is typically measured using cell viability assays.

### Methodology:

 Cell Plating: Cancer cell lines (both TRIM37-high and control) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.



- Compound Treatment: Cells are treated with a serial dilution of RP-1664 for a period of 72 to 96 hours.
- Viability Assessment: Cell viability is measured using reagents like CellTiter-Glo®
   (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or via
   automated microscopy (e.g., Incucyte).
- Data Analysis: Luminescence or confluence data is normalized to vehicle-treated controls.
   IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).





Click to download full resolution via product page

Caption: Workflow for a typical cell viability (IC50) assay.

## **Western Blot for Pharmacodynamic Markers**

Western blotting is used to confirm target engagement and downstream effects by measuring protein levels.

#### Methodology:

- Cell Lysis: Cells treated with RP-1664 are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
- Electrophoresis: Equal amounts of protein are separated by SDS-PAGE (e.g., 10-12% gel) and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and incubated overnight with primary antibodies against PLK4, p21, or a loading control (e.g., GAPDH, αtubulin).
- Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

## In Vivo Xenograft Tumor Model

Efficacy is evaluated in immunocompromised mice bearing human tumor xenografts.

#### Methodology:

- Cell Implantation: TRIM37-high cancer cells (e.g., 3 x 10<sup>6</sup> cells) are suspended in a suitable medium (e.g., PBS with Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>). Tumor volume is calculated using the formula: Volume = (width)<sup>2</sup> x length/2.



- Treatment: Mice are randomized into vehicle control and RP-1664 treatment groups. RP-1664 is administered orally according to a specified dose and schedule.
- Monitoring: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week).
- Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated to determine efficacy.

## Conclusion

**RP-1664** is a highly selective and potent PLK4 inhibitor that has demonstrated significant preclinical efficacy as a monotherapy in cancer models characterized by TRIM37 amplification. Its mechanism of action, based on the synthetic lethal interaction between PLK4 inhibition and TRIM37 overexpression, provides a clear patient selection strategy. The promising preclinical data, combined with favorable pharmacokinetic properties, has supported its advancement into clinical trials, representing a novel and targeted therapeutic approach for a defined patient population with high unmet medical need.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. reparerx.com [reparerx.com]
- 4. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 5. LLC cells tumor xenograft model [protocols.io]
- 6. ir.reparerx.com [ir.reparerx.com]



- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ir.reparerx.com [ir.reparerx.com]
- 10. ir.reparerx.com [ir.reparerx.com]
- 11. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [what is the molecular target of RP-1664]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604405#what-is-the-molecular-target-of-rp-1664]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com